XLogP Comparison: N-(Cyclopropylmethyl)-3-Pyridinemethanamine vs. N-(pyridin-3-ylmethyl)cyclopropanamine vs. Cyclopropyl(pyridin-3-yl)methanamine
The predicted XLogP of N-(cyclopropylmethyl)-3-Pyridinemethanamine is 1.1 , whereas the closest analog lacking the methylene spacer—N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9)—exhibits a LogP of 1.7245 . A second analog with the cyclopropyl directly attached to the benzylic carbon—Cyclopropyl(pyridin-3-yl)methanamine (CAS 535925-69-0)—shows a LogP of 2.1917 . The target compound is therefore 0.6–1.1 log units more hydrophilic than its nearest comparators.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 1.1 |
| Comparator Or Baseline | Comparator 1: LogP = 1.7245; Comparator 2: LogP = 2.1917 |
| Quantified Difference | ΔLogP = –0.6 to –1.1 (target is more hydrophilic) |
| Conditions | Predicted values: Chem960 (target, XLogP), BOC Sciences (Comparator 1, LogP), Guidechem (Comparator 2, LogP) |
Why This Matters
Lower lipophilicity predicts reduced passive membrane permeability and altered blood-brain barrier distribution potential, making the target preferentially suited for peripherally restricted or solubility-optimized CNS candidates compared to its more lipophilic analogs.
